molecular formula C9H10BrN3 B13297013 2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine

2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine

Cat. No.: B13297013
M. Wt: 240.10 g/mol
InChI Key: MAJYLWQGFNLOQV-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6th position of the indazole ring and an ethanamine group at the 1st position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine is unique due to the presence of both the bromine atom and ethanamine group, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(6-bromoindazol-1-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c10-8-2-1-7-6-12-13(4-3-11)9(7)5-8/h1-2,5-6H,3-4,11H2

InChI Key

MAJYLWQGFNLOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=C2)CCN

Origin of Product

United States

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